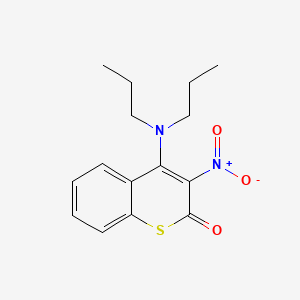

1-Thiocoumarin, 4-dipropylamino-3-nitro-

Description

Overview of Thiocoumarin Derivatives in Heterocyclic Chemistry

Thiocoumarins are a distinct class of heterocyclic compounds structurally related to coumarins, which are privileged scaffolds in medicinal chemistry. mdpi.comnih.gov In thiocoumarins, one or both of the oxygen atoms in the coumarin (B35378) ring system are replaced by sulfur. mdpi.comnih.govresearchgate.netresearchgate.net This substitution of oxygen with sulfur is a common strategy in drug discovery to alter the chemical and biological properties of a molecule. nih.gov Thiocoumarins are chemically categorized into three main groups: 1-thiocoumarins (or thiochromen-2-ones), where the pyrone ring oxygen is replaced by sulfur; 2-thioxocoumarins, where the carbonyl oxygen is substituted; and dithiocoumarins, where both oxygens are replaced by sulfur. mdpi.comnih.govresearchgate.net

The thiocoumarin framework is a subject of interest in organic and medicinal chemistry due to its wide range of biological activities. mdpi.com Research has highlighted their potential as anticoagulant, antimicrobial, antioxidant, and anti-HIV agents. mdpi.com Furthermore, some derivatives have been investigated for their roles in inhibiting carcinogenesis and as potential nitric oxide synthase inhibitors. mdpi.com The synthesis of the thiocoumarin scaffold often begins from versatile starting materials like 4-hydroxythiocoumarin, which can be easily modified to create a library of derivatives. mdpi.comnih.gov

Significance of Substitutions at C-3 (Nitro Group) and C-4 (Amino Group) in Thiocoumarin Scaffolds

The functionalization of the thiocoumarin core at various positions, particularly at the C-3 and C-4 positions, is a key strategy for modulating its biological and chemical properties. The introduction of specific substituents like a nitro group (NO₂) at the C-3 position and an amino group (like the 4-dipropylamino group) at the C-4 position creates a "push-pull" electronic system that can significantly influence the molecule's reactivity and biological interactions.

The nitro group at the C-3 position is a potent electron-withdrawing group. taylorandfrancis.com This characteristic can profoundly affect the electronic distribution within the molecule, making it more susceptible to certain chemical reactions and potentially enhancing its interaction with biological targets like proteins and enzymes. taylorandfrancis.comresearchgate.net In various heterocyclic systems, the nitro group is recognized as an important pharmacophore, contributing to a wide spectrum of biological activities, including antimicrobial and antineoplastic effects. mdpi.com Its presence can trigger redox reactions within cells, a mechanism often linked to the bioactivity of nitro compounds. mdpi.com

The amino group at the C-4 position, conversely, acts as an electron-donating group. researchgate.net The presence of an alkylated amino group, such as the dipropylamino substituent, enhances this electron-donating effect. This substitution can increase the electron density of the heterocyclic ring system. The interplay between the electron-donating amino group at C-4 and the electron-withdrawing nitro group at C-3 is crucial. This specific substitution pattern in 4-amino-3-nitrothiocoumarins has been the focus of synthetic and medicinal chemistry research. nih.gov For instance, a series of synthetic 4-amino-3-nitrothiocoumarins was specifically studied for its anticonvulsant activity. nih.gov

Research Landscape for Substituted 1-Thiocoumarin Compounds

The research landscape for substituted 1-thiocoumarins, while less extensive than that of their coumarin counterparts, is an active area of investigation. mdpi.comnih.gov Scientists are exploring these compounds as potential drug candidates and functional molecules. mdpi.com A significant portion of this research focuses on synthesizing novel derivatives and evaluating their biological activities.

A notable area of study involves 4-amino-3-nitrothiocoumarins, with specific research focusing on their potential as anticonvulsant agents. nih.gov This highlights the interest in compounds with this particular substitution pattern. Beyond this, other substituted thiocoumarins have been explored for different therapeutic applications. For example, ethers of thiocoumarin at the C-4 position have been reported as potent nitric oxide synthase inhibitors. mdpi.com Additionally, a thiocoumarin derivative was investigated for its interaction with carbonic anhydrases, suggesting a potential new class of inhibitors for this enzyme family. acs.org The synthetic versatility of the thiocoumarin scaffold, often starting from 4-hydroxythiocoumarin, allows for the creation of diverse structures with varied substitution patterns, paving the way for the discovery of new bioactive molecules. mdpi.comresearchgate.net

Data Tables

Table 1: Chemical Identity of 1-Thiocoumarin, 4-dipropylamino-3-nitro-

| Property | Value |

|---|---|

| Compound Name | 4-(dipropylamino)-3-nitrothiochromen-2-one |

| Molecular Formula | C₁₅H₁₈N₂O₃S uni.lu |

| Monoisotopic Mass | 306.10382 Da uni.lu |

| SMILES | CCCN(CCC)C1=C(C(=O)SC2=CC=CC=C21)N+[O-] uni.lu |

| InChIKey | IWHCRBBRAJTUNV-UHFFFAOYSA-N uni.lu |

Table 2: Key Functional Groups and Their Significance

| Position | Functional Group | Electronic Effect | Potential Significance |

|---|---|---|---|

| C-3 | Nitro (-NO₂) | Electron-withdrawing taylorandfrancis.com | Modulates reactivity, acts as a pharmacophore, potential for redox-based bioactivity. mdpi.com |

| C-4 | Dipropylamino (-N(CH₂CH₂CH₃)₂) | Electron-donating | Increases electron density, part of a "push-pull" system with the C-3 nitro group, influences biological targeting. nih.govresearchgate.net |

Properties

CAS No. |

69405-49-8 |

|---|---|

Molecular Formula |

C15H18N2O3S |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

4-(dipropylamino)-3-nitrothiochromen-2-one |

InChI |

InChI=1S/C15H18N2O3S/c1-3-9-16(10-4-2)13-11-7-5-6-8-12(11)21-15(18)14(13)17(19)20/h5-8H,3-4,9-10H2,1-2H3 |

InChI Key |

IWHCRBBRAJTUNV-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C1=C(C(=O)SC2=CC=CC=C21)[N+](=O)[O-] |

Origin of Product |

United States |

Structural Elucidation and Spectroscopic Characterization of 1 Thiocoumarin, 4 Dipropylamino 3 Nitro Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

1H and 13C NMR for Chemical Shift and Coupling Constant Analysis

The 1H NMR spectra of 4-amino-3-nitrocoumarin analogues provide key information about the aromatic protons of the coumarin (B35378) core and the substituent at the 4-amino position. nih.govceon.rs The four protons on the benzopyran-2-one ring system (H-5, H-6, H-7, and H-8) typically appear in the aromatic region between δ 7.40 and δ 8.40 ppm. researchgate.net For instance, in a representative 4-arylamino-3-nitrocoumarin, the H-5 proton is often the most deshielded of the coumarin ring protons, appearing as a doublet of doublets around δ 8.38 ppm due to coupling with H-6 and H-7. researchgate.net

The 13C NMR spectra provide information on the carbon framework. The carbonyl carbon (C-2) of the lactone ring is typically found significantly downfield, around δ 155.5 ppm. researchgate.net The carbons bearing the nitro group (C-3) and the amino group (C-4) are also characteristic, appearing at approximately δ 117.1 ppm and δ 147.7 ppm, respectively. researchgate.netresearchgate.net The chemical shifts are influenced by the nature of the substituent on the amino group. nih.gov

Detailed 1H and 13C NMR data for a representative analogue, 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one, are presented below. ceon.rsresearchgate.net

Advanced NMR Techniques (e.g., HSQC, HMBC) for Unambiguous Structure Assignment

While 1D NMR provides essential data, 2D NMR experiments are indispensable for the complete and unambiguous assignment of complex structures. scispace.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is used to definitively assign carbon signals based on the known chemical shifts of their attached protons. For example, the HSQC spectrum allows for the assignment of C-5, C-6, C-7, and C-8 by correlating them with the signals of H-5, H-6, H-7, and H-8, respectively. scispace.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu It is crucial for identifying quaternary carbons and piecing together the molecular framework. researchgate.net Key HMBC correlations observed for 4-amino-3-nitrocoumarin analogues include:

The H-5 proton shows a three-bond correlation to the C-4 carbon, confirming the position of the amino substituent. scispace.com

Protons H-5 and H-7 show correlations to the quaternary carbon C-8a, while H-6 and H-8 correlate to C-4a, allowing for the differentiation of these two carbons. researchgate.net

Protons on the N-substituent (e.g., the methylene (B1212753) protons in a benzylamino group) show correlations to C-4 of the coumarin core, confirming the connectivity. ceon.rs

1H-1H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. In the coumarin ring system, COSY spectra clearly show the correlation between adjacent protons, such as H-5 with H-6, H-6 with H-7, and H-7 with H-8, confirming their sequence in the aromatic ring. scispace.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the molecule's conformation. ceon.rs For 4-arylamino-3-nitrocoumarins, NOESY correlations between the N-H proton and protons on the aryl substituent can help determine the spatial orientation of the substituent relative to the coumarin plane. ceon.rsresearchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule. thermofisher.com These two techniques are complementary; FT-IR is sensitive to changes in dipole moment, while Raman spectroscopy depends on changes in polarizability. sapub.org

For 4-amino-3-nitrocoumarin and thiocoumarin analogues, FT-IR spectra exhibit several characteristic absorption bands. researchgate.netscispace.com The substitution of the lactone oxygen with sulfur in thiocoumarins is expected to shift the carbonyl (C=O) stretching frequency to a lower wavenumber and introduce a characteristic thiocarbonyl (C=S) vibration if present.

Key vibrational frequencies observed in the FT-IR spectra of 4-arylamino-3-nitrocoumarin analogues are summarized in the table below. researchgate.netscispace.com

Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. scispace.com This technique provides unequivocal confirmation of the elemental composition, distinguishing between compounds with the same nominal mass.

For newly synthesized 4-amino-3-nitrocoumarin analogues, HRMS (often using Electron Ionization, EI) is routinely used to validate their structures. researchgate.net The experimentally measured mass of the molecular ion (M⁺) is compared to the theoretically calculated mass, with a very small mass error (typically < 5 ppm) confirming the proposed formula.

The table below shows representative HRMS data for several 4-arylamino-3-nitrocoumarin analogues. researchgate.netscispace.com

X-ray Crystallography for Solid-State Structure Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for the specific title compound is not publicly available, analyses of related structures, such as 3-nitro-4-hydroxycoumarin, provide valuable insights. researchgate.net These studies confirm the planarity of the fused coumarin ring system. For example, the crystal structure of 3-nitro-4-hydroxycoumarin was solved in the orthorhombic crystal system, space group Pca21b. researchgate.netresearchgate.net The planarity of the core structure is a common feature among these derivatives. researchgate.net The structure of some N-substituted 4-aminocoumarins has been unequivocally proven by X-ray crystal structure analysis. sci-hub.se

The crystallographic data for 4-hydroxy-3-nitrocoumarin (B1395564) is presented as a reference for the core scaffold. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (like sulfur) in a compound. It serves as a crucial check for purity and corroborates the molecular formula determined by mass spectrometry. The experimentally determined percentages of each element are compared with the theoretical values calculated from the proposed molecular formula. A close agreement (typically within ±0.4%) provides strong evidence for the compound's composition and purity.

For a coumarin azine derivative with the formula C₂₁H₂₀N₂O₅, the expected and found values were reported as follows, demonstrating the utility of this technique. ceon.rs

Computational Chemistry and Theoretical Investigations of 1 Thiocoumarin, 4 Dipropylamino 3 Nitro

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior and geometry of molecules. These methods, grounded in the principles of quantum mechanics, provide precise information about molecular structures and energies.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. asrjetsjournal.org It offers a balance between accuracy and computational cost, making it suitable for complex systems like thiocoumarin derivatives. nih.gov The B3LYP functional is a popular choice that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, providing reliable results for a wide range of organic molecules. nih.govthenucleuspak.org.pk

Geometry optimization is a key application of DFT, used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For 1-Thiocoumarin, 4-dipropylamino-3-nitro-, this process would involve calculating the forces on each atom and adjusting their positions until a stable conformation is reached. The presence of the bulky dipropylamino group and the electron-withdrawing nitro group significantly influences the final geometry, affecting bond lengths, bond angles, and dihedral angles throughout the thiocoumarin scaffold. mdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for a Thiocoumarin System

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| C-S | ~1.78 Å | |

| C-NO₂ | ~1.47 Å | |

| C-N (amino) | ~1.38 Å | |

| Bond Angle | O=C-C | ~125° |

| C-S-C (ring) | ~95° | |

| C-C-NO₂ | ~118° | |

| Dihedral Angle | Cring-Cring-N-Cpropyl | Varies based on propyl chain conformation |

Note: These values are representative for related structures and serve for illustrative purposes.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide valuable benchmark data.

The choice of a basis set is crucial for the accuracy of both DFT and ab initio calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing sulfur, such as thiocoumarins, it is important to use basis sets that can accurately describe the electronic structure of second-row elements. Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly employed. thenucleuspak.org.pk The inclusion of polarization functions (d,p) allows for anisotropy in the electron distribution, while diffuse functions (++) are important for describing anions and weak interactions. The selection of an appropriate basis set is often a compromise between desired accuracy and available computational resources. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netajchem-a.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable. nih.gov In 1-Thiocoumarin, 4-dipropylamino-3-nitro-, the electron-donating dipropylamino group tends to raise the HOMO energy, while the electron-withdrawing nitro group significantly lowers the LUMO energy. asrjetsjournal.orgscispace.com This combined effect leads to a relatively small HOMO-LUMO gap, indicating a molecule with significant intramolecular charge transfer character and potential reactivity. nih.gov

Table 2: Representative FMO Data for Substituted Thiocoumarins

| Compound Moiety | E_HOMO (eV) | E_LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

|---|---|---|---|

| Basic Thiocoumarin | -6.5 | -1.8 | 4.7 |

| With Amino Donor Group | -5.8 | -1.7 | 4.1 |

| With Nitro Acceptor Group | -7.0 | -2.8 | 4.2 |

| With Both Groups | -6.2 | -3.0 | 3.2 |

Note: Values are illustrative, demonstrating electronic trends of substituent effects.

Analysis of Electronic Charge Density and Electrostatic Potential Maps

The distribution of electronic charge within a molecule is key to understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution on the molecule's surface. mdpi.com These maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas, which are prone to attack by electrophiles. researchgate.net Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are targets for nucleophiles. researchgate.net For 1-Thiocoumarin, 4-dipropylamino-3-nitro-, the MEP would likely show a high negative potential around the oxygen atoms of the nitro group and the carbonyl group. The nitrogen of the dipropylamino group and the aromatic ring would also contribute to the electron density distribution. The area around the hydrogen atoms and the sulfur atom might show a more positive potential. researchgate.net

Thermodynamic Parameters and Energetic Considerations of Thiocoumarin Systems

Computational methods can be used to calculate key thermodynamic parameters that describe the stability and reactivity of a molecule. These parameters include enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS).

For thiocoumarin systems, calculations can predict the heat of formation, indicating the stability of the molecule relative to its constituent elements. Theoretical studies on the formation of coumarin (B35378) derivatives have shown that these reactions are often exothermic (negative ΔH) and spontaneous (negative ΔG). asrjetsjournal.org The entropy change reflects the degree of order in the system. These thermodynamic insights are crucial for understanding the conditions under which thiocoumarin derivatives can be synthesized and their stability under various conditions. nih.gov

Table 3: Illustrative Thermodynamic Parameters for a Thiocoumarin Formation Reaction

| Thermodynamic Parameter | Symbol | Typical Calculated Value | Implication |

|---|---|---|---|

| Enthalpy of Formation | ΔH_f | -250 kJ/mol | Exothermic formation, energetically favorable |

| Gibbs Free Energy of Formation | ΔG_f | -180 kJ/mol | Spontaneous formation under standard conditions |

| Entropy | S | 450 J/(mol·K) | Represents the molecular disorder |

Note: These values are hypothetical and serve to illustrate the concepts.

Molecular Dynamics Simulations in Related Coumarin/Thiocoumarin Systems

While quantum chemical calculations typically focus on static, single-molecule systems, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, often in a solvent or interacting with other molecules like biological macromolecules. researchgate.netafricaresearchconnects.com

MD simulations on coumarin and thiocoumarin systems can be used to study their conformational flexibility, interactions with solvents, and binding stability with biological targets such as enzymes. researchgate.netnih.govnih.gov Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms from a reference structure, indicating the stability of the simulation.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms, highlighting flexible regions of the molecule.

Radius of Gyration (Rg): Describes the compactness of the molecule over time.

These simulations are particularly useful in drug design to understand how a ligand like a thiocoumarin derivative might bind to and interact with a protein receptor, providing a dynamic picture of the molecular interactions. nih.gov

Theoretical Spectroscopic Predictions (FT-IR, FT-Raman, UV-Vis)

A comprehensive search of scientific literature and chemical databases has revealed a notable absence of published theoretical or experimental spectroscopic studies specifically focused on the compound 1-Thiocoumarin, 4-dipropylamino-3-nitro-. While computational methods such as Density Functional Theory (DFT) are commonly employed to predict the spectroscopic properties of organic molecules, including various coumarin and thiocoumarin derivatives, no specific data for FT-IR, FT-Raman, or UV-Vis spectra of 1-Thiocoumarin, 4-dipropylamino-3-nitro- appear to be available in the public domain.

Theoretical spectroscopic predictions are valuable tools in chemical research, offering insights into molecular structure, vibrational modes, and electronic transitions. These computational studies, often performed using software packages like Gaussian, involve optimizing the molecular geometry and then calculating vibrational frequencies and electronic excitation energies. For related coumarin compounds, such studies have been conducted to assign experimental spectral bands and to understand the effects of different substituents on the spectroscopic properties. nih.govnveo.orgijcrar.com

For instance, studies on other substituted coumarins have utilized DFT with functionals like B3LYP to calculate FT-IR and FT-Raman spectra. nveo.orgijcrar.com These analyses provide detailed assignments of vibrational modes, such as C-H stretching, C=O stretching, and ring vibrations. Similarly, Time-Dependent DFT (TD-DFT) is the standard method for predicting UV-Vis absorption spectra, which correspond to electronic transitions between molecular orbitals. nveo.orgnih.gov Research on other thiocoumarins has highlighted how the substitution of sulfur for oxygen in the coumarin core can lead to red-shifted absorption maxima due to a smaller HOMO-LUMO energy gap. nih.gov

However, without specific computational or experimental data for 1-Thiocoumarin, 4-dipropylamino-3-nitro-, it is not possible to present detailed findings, data tables, or specific spectral predictions for this particular molecule. The combination of the 4-dipropylamino and 3-nitro substituents on the 1-thiocoumarin scaffold would undoubtedly have a significant influence on its electronic structure and, consequently, its spectroscopic profile. A dedicated computational study would be required to elucidate these properties.

Photophysical Properties and Their Mechanistic Basis in 1 Thiocoumarin, 4 Dipropylamino 3 Nitro Derivatives

Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic absorption and emission spectra of 1-Thiocoumarin, 4-dipropylamino-3-nitro- are governed by intramolecular charge transfer (ICT) transitions. The 4-dipropylamino group serves as a potent electron donor, while the 3-nitro group functions as a strong electron acceptor. This arrangement facilitates a significant shift of electron density from the donor to the acceptor upon photoexcitation, resulting in a low-energy absorption band in the visible region of the spectrum.

Compared to their oxygen-containing coumarin (B35378) counterparts, thiocoumarins consistently exhibit a substantial bathochromic (red-shift) in their maximum absorption wavelength. This shift can range from 47 to over 90 nm, moving the absorption profile further into the visible light spectrum. mdpi.com For instance, the thionation of the well-known DEACM photocage results in a notable red-shift. mdpi.com Therefore, 1-Thiocoumarin, 4-dipropylamino-3-nitro- is expected to absorb light at significantly longer wavelengths than its coumarin analog.

The fluorescence properties are also heavily influenced by the ICT state. While many 7-aminocoumarin (B16596) derivatives are highly fluorescent, the presence of a nitro group, particularly at the 3-position, often leads to fluorescence quenching. This is due to the nitro group promoting non-radiative decay pathways, such as intersystem crossing to the triplet state. Furthermore, the thiocarbonyl group itself is known to reduce fluorescence quantum yields in related systems. nih.gov Consequently, 1-Thiocoumarin, 4-dipropylamino-3-nitro- is anticipated to be a weak emitter.

| Compound Feature | Expected Spectroscopic Property | Rationale |

| 4-dipropylamino group (Donor) | Contributes to strong absorption in the visible region. | Forms a "push-pull" system with the nitro group, enabling an intramolecular charge transfer (ICT) transition. |

| 3-nitro group (Acceptor) | Induces a red-shift in absorption; likely quenches fluorescence. | Enhances the ICT character and promotes non-radiative decay pathways. rsc.org |

| Thiocarbonyl group | Causes a significant bathochromic shift (40-90 nm) compared to the carbonyl analog. mdpi.com | The sulfur atom alters the energy levels of the molecular orbitals, lowering the HOMO-LUMO gap. mdpi.com |

Excited State Dynamics and Relaxation Processes (S2, T1 States, Internal Conversion)

Upon absorption of a photon, the molecule is promoted to an excited singlet state (S1 or S2). For nitroaromatic compounds, the subsequent relaxation processes are often dominated by extremely rapid and efficient intersystem crossing (ISC) from the singlet manifold to the triplet manifold (e.g., S1 → T1). rsc.org This process can occur on a sub-picosecond timescale and is one of the strongest known spin-orbit couplings among organic molecules. rsc.org

The presence of the nitro group in the 1-Thiocoumarin, 4-dipropylamino-3-nitro- scaffold makes this a highly probable deactivation pathway. The unique electronic nature of the nitro group, with its oxygen-centered non-bonding orbitals, facilitates this rapid singlet-to-triplet conversion. rsc.org

Other potential relaxation pathways include:

Fluorescence: Radiative decay from the S1 state back to the ground state (S0), which, as mentioned, is likely to be inefficient for this compound.

The thiocarbonyl group can also influence excited-state dynamics, often enhancing the rate of intersystem crossing (the "heavy atom effect"), which would further favor the population of the T1 triplet state and reduce fluorescence quantum yield.

Photolysis Kinetics and Quantum Yields (relevant for photocage applications)

The structure of 1-Thiocoumarin, 4-dipropylamino-3-nitro- contains features relevant to photocages—molecules that can release a substance upon irradiation. The nitro group is a classic component of many photolabile protecting groups, such as the o-nitrobenzyl group. Thiocoumarin-based photocages, like thio-DEACM, have been developed as promising alternatives to traditional UV-activated cages. nih.govnih.gov

A key advantage of thiocoumarin cages is their red-shifted absorption, allowing for activation with visible light (e.g., blue or cyan light), which is less damaging to biological systems than UV radiation. researchgate.netnih.gov Studies on related thiocoumarin systems have shown that they possess significantly faster photolysis kinetics compared to their coumarin analogs. mdpi.comnih.gov

The quantum yield of uncaging (Φu) is a critical parameter that measures the efficiency of the photorelease process. While the quantum yield for 1-Thiocoumarin, 4-dipropylamino-3-nitro- has not been reported, related thiocoumarin systems show a marked increase in photouncaging efficiency that correlates with a reduction in fluorescence quantum yield. nih.gov This inverse relationship suggests that the energy absorbed by the molecule is efficiently channeled into the chemical reaction (photolysis) rather than being dissipated through light emission.

| Parameter | Expected Property for 1-Thiocoumarin, 4-dipropylamino-3-nitro- | Comparison to Oxygen Analog (Coumarin) |

| Activation Wavelength | Visible light (e.g., >400 nm) | Typically UV or near-visible light (<400 nm) nih.gov |

| Photolysis Kinetics | Faster | Slower mdpi.com |

| Uncaging Quantum Yield (Φu) | Potentially high | Generally lower nih.gov |

| Fluorescence Quantum Yield (Φf) | Very low | Higher nih.gov |

Solvatochromic Effects on Optical Properties

Solvatochromism refers to the change in a substance's color (and hence its absorption or emission spectra) with a change in solvent polarity. Molecules with a significant difference in dipole moment between their ground and excited states typically exhibit strong solvatochromism.

The 1-Thiocoumarin, 4-dipropylamino-3-nitro- molecule, with its strong ICT character, is expected to be highly sensitive to the solvent environment. The excited state possesses a much larger dipole moment than the ground state due to the light-induced charge separation from the amino group to the nitro group.

In such cases, an increase in solvent polarity will stabilize the more polar excited state to a greater extent than the ground state. This stabilization lowers the energy gap between the two states, resulting in a bathochromic (red) shift in the absorption maximum. This phenomenon is known as positive solvatochromism. researchgate.net The emission spectrum, if observable, would be expected to show an even more pronounced red-shift with increasing solvent polarity. The study of solvatochromic behavior provides valuable insight into the nature of the electronic transitions within the molecule. researchgate.net

Influence of Thiocarbonyl Scaffold on Optical Properties

The replacement of the endocyclic carbonyl oxygen with a sulfur atom is the defining feature of the thiocoumarin scaffold and has a profound impact on the molecule's optical properties. rsc.org

The primary effects of the thiocarbonyl group are:

Reduced Fluorescence: Thionation generally leads to a significant decrease in fluorescence quantum yield. nih.gov This quenching is often attributed to the "heavy atom effect" of sulfur, which promotes spin-orbit coupling and enhances the rate of intersystem crossing to the triplet state.

Enhanced Photoreactivity: For applications like photocaging, the energy that is diverted from fluorescence is channeled more efficiently into productive photochemistry. This results in faster photolysis rates and higher uncaging quantum yields, making thiocoumarins superior photocages compared to their oxygen analogs for visible-light applications. mdpi.comnih.gov

| Property | Coumarin Derivative (e.g., DEACM) | Thiocoumarin Derivative (e.g., thio-DEACM) |

| Absorption Max (λmax) | ~400 nm | ~490 nm researchgate.net |

| Fluorescence | Moderate to High | Very Low / Quenched nih.gov |

| Photolysis Rate | Slower | Significantly Faster mdpi.com |

This comparative data from the DEACM/thio-DEACM pair illustrates the transformative impact of the thiocarbonyl scaffold on the key photophysical properties relevant to 1-Thiocoumarin, 4-dipropylamino-3-nitro-. mdpi.comnih.govresearchgate.net

Mechanistic Studies of Chemical Transformations Involving 1 Thiocoumarin, 4 Dipropylamino 3 Nitro

Reaction Mechanisms in Synthesis of Nitro- and Amino-Substituted Thiocoumarins

The synthesis of 4-amino-3-nitro-1-thiocoumarins typically involves a multi-step process starting from a 4-hydroxythiocoumarin precursor. The mechanism involves the initial nitration of the thiocoumarin ring, followed by the introduction of the amino group.

A common synthetic route begins with the cyclocondensation of a thiophenol and malonic acid in the presence of phosphoryl chloride (POCl₃) and a Lewis acid like aluminum chloride (AlCl₃) under prolonged heating to yield 4-hydroxythiocoumarin. nih.gov However, this traditional method often results in low yields. nih.gov An alternative, higher-yield, two-step method has been proposed. nih.gov

Step 1: Nitration The 4-hydroxythiocoumarin is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. chemmethod.com The reaction temperature is a critical factor that directs the position of the nitro group. chemmethod.com For the synthesis of the 3-nitro derivative, the reaction proceeds via electrophilic aromatic substitution. The electron-rich C3 position of the 4-hydroxythiocoumarin enolate is susceptible to attack by the nitronium ion (NO₂⁺) generated in situ.

Step 2: Amination Following nitration, the 4-hydroxy group is typically converted to a better leaving group, such as a chloro group, by reacting the 3-nitro-4-hydroxythiocoumarin with a chlorinating agent like POCl₃. Subsequently, the 4-chloro-3-nitrothiocoumarin undergoes a nucleophilic aromatic substitution reaction with an amine, in this case, dipropylamine (B117675). The amino group displaces the chloride at the C4 position to yield the final 4-dipropylamino-3-nitro-1-thiocoumarin. The reduction of the nitro group can also be performed to yield the corresponding amino-coumarins. researchgate.net

A study on the synthesis of related 3-arylcoumarins with amino and nitro substituents highlighted the importance of the substitution pattern on the scaffold for biological activity. nih.gov

Oxidative Transformations of Thiocarbonyl Groups (e.g., Oxidative Desulfurization)

The thiocarbonyl (C=S) group at the 1-position of the thiocoumarin ring is susceptible to oxidative transformations. Oxidative desulfurization (ODS) is a key reaction in this context, converting the thiocarbonyl group into a carbonyl (C=O) group, thus transforming the thiocoumarin into its corresponding coumarin (B35378) analog. researchgate.netrsc.org

This transformation is typically achieved using various oxidizing agents. scispace.com The process generally involves the oxidation of the bivalent sulfur atom to a hexavalent state, forming intermediate sulfoxides and then sulfones, which are more polar and can be subsequently removed or transformed. mdpi.commdpi.com Common oxidants include hydrogen peroxide (H₂O₂), often in the presence of a carboxylic acid catalyst like formic or acetic acid. mdpi.commdpi.com

The proposed mechanism for ODS using H₂O₂ and an acid catalyst involves the following steps:

Activation of the Oxidant: The carboxylic acid protonates the hydrogen peroxide, making it a more potent electrophilic oxidizing agent.

Nucleophilic Attack: The sulfur atom of the thiocarbonyl group acts as a nucleophile, attacking the activated oxidant.

Formation of Intermediates: This leads to the formation of unstable intermediates, such as a sulfoxide-like species.

Conversion to Carbonyl: Further oxidation and subsequent rearrangement and elimination steps lead to the replacement of the sulfur atom with an oxygen atom, yielding the corresponding coumarin and releasing the sulfur as an oxidized species (e.g., sulfate).

This conversion can significantly alter the electronic and biological properties of the molecule. The thiocarbonyl moiety itself is crucial for some of the unique properties of thiocoumarins, including their use as fluorescent probes. nih.gov

Nucleophilic Aromatic Substitution with Nitro Group Activation

The presence of a strong electron-withdrawing nitro group at the C3 position significantly activates the thiocoumarin ring towards nucleophilic aromatic substitution (SNAr). wikipedia.org The nitro group, positioned para to the C1 thiocarbonyl and ortho to the C4 amino group, delocalizes the negative charge of the intermediate formed during nucleophilic attack, thereby stabilizing it. nih.govyoutube.com

The general SNAr mechanism proceeds in two steps:

Addition of the Nucleophile: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group. This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge in this complex is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. youtube.com

Departure of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group.

In the context of 1-Thiocoumarin, 4-dipropylamino-3-nitro-, if there were a suitable leaving group on the aromatic part of the scaffold (e.g., a halogen at C6 or C8), the nitro group would facilitate its displacement by a nucleophile. The electron-withdrawing nature of the nitro group is essential for this reactivity, as aromatic rings are typically nucleophilic and resistant to attack by nucleophiles. wikipedia.org The efficiency of the substitution is enhanced by the number and strength of the electron-withdrawing groups present on the ring. youtube.com

Regio- and Stereoselectivity in Thiocoumarin Reactions

Regioselectivity and stereoselectivity are critical aspects of thiocoumarin chemistry, determining the specific isomer formed in a reaction. youtube.com

Regioselectivity: In the synthesis of substituted thiocoumarins, the placement of functional groups is highly dependent on the reaction conditions and the directing effects of existing substituents. For instance, during the nitration of 4-hydroxythiocoumarin, the position of the incoming nitro group is directed by the activating hydroxyl group. While the C3 position is often favored, other positions on the benzene (B151609) ring can also be nitrated depending on factors like temperature and the specific nitrating agent used. chemmethod.com Lewis acid-catalyzed reactions are often employed to achieve high regioselectivity in the synthesis of the thiocoumarin scaffold itself. nih.govencyclopedia.pub

Stereoselectivity: While the core 1-Thiocoumarin, 4-dipropylamino-3-nitro- is planar and achiral, reactions at substituents or additions to the ring system can create stereocenters. For example, in Michael addition reactions involving the C3 position of 4-hydroxythiocoumarin, the use of chiral organocatalysts can lead to the formation of products with high enantioselectivity. nih.gov Similarly, cycloaddition reactions, such as the Knoevenagel-hetero-Diels-Alder reaction, are noted for being highly regio- and stereoselective. nih.govresearchgate.net The specific stereochemical outcome (e.g., cis vs. trans, R vs. S) is determined by the transition state geometry, which is influenced by steric and electronic factors of the reactants and catalysts. frontiersin.org

| Reaction Type | Selectivity | Controlling Factors | Reference |

| Nitration of 4-Hydroxythiocoumarin | Regioselective | Temperature, Reactant Structure | chemmethod.com |

| Michael Addition at C3 | Stereoselective | Chiral Organocatalysts | nih.gov |

| Knoevenagel-hetero-Diels-Alder | Regio- and Stereoselective | Reaction Pathway | nih.govresearchgate.net |

| Heck Coupling of Tosylates | α-Regioselective | Catalyst and Substrate | nih.gov |

Role of Catalysts and Reaction Conditions in Reaction Pathways

Catalysts and reaction conditions play a pivotal role in directing the reaction pathways, influencing reaction rates, yields, and selectivity in the synthesis and transformation of thiocoumarins.

Catalysts:

Lewis Acids: Lewis acids such as AlCl₃ are traditionally used in the Friedel-Crafts type intramolecular cyclization to form the thiocoumarin scaffold. encyclopedia.pubresearchgate.net They activate the substrates, facilitating the ring-closing reaction.

Organocatalysts: Primary amine-derived organocatalysts have been successfully used to promote asymmetric Michael additions to the thiocoumarin core, yielding chiral products with reasonable enantioselectivity. nih.gov

Metal Catalysts: Gold (Au) complexes based on thiocoumarins have been investigated as hybrid photocatalysts, demonstrating the role of the thiocoumarin scaffold in advanced catalytic systems. nih.gov Nickel-catalyzed intramolecular coupling has also been described as a follow-up reaction after the initial synthesis. nih.gov

Reaction Conditions:

Temperature: As seen in the nitration of coumarins, temperature is a critical parameter for controlling regioselectivity. Low temperatures may favor one isomer, while higher temperatures can lead to the formation of another. chemmethod.com

Solvents: The choice of solvent can influence reaction rates and the stability of intermediates. For instance, polar aprotic solvents are often used in SNAr reactions to solvate the cation of the nucleophile without deactivating the nucleophile itself.

Microwave Irradiation: The use of microwave irradiation has been reported for the synthesis of thiocoumarins in a Lewis acid-catalyzed reaction. This technique is described as efficient, selective, fast, and clean, often leading to shorter reaction times and higher yields compared to conventional heating. encyclopedia.pub

The careful selection and optimization of catalysts and reaction conditions are therefore essential for the efficient and selective synthesis of complex thiocoumarin derivatives like 1-Thiocoumarin, 4-dipropylamino-3-nitro-.

Future Directions and Unexplored Avenues in 1 Thiocoumarin, 4 Dipropylamino 3 Nitro Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of substituted thiocoumarins, including 4-amino-3-nitro derivatives, often relies on traditional methods that can be inefficient. nih.gov For instance, classical syntheses of the core thiocoumarin scaffold may involve Lewis acids and prolonged heating, leading to low yields. nih.gov Future research should prioritize the development of more sophisticated, efficient, and selective synthetic strategies.

Key areas for exploration include:

Catalyst-Free and Green Methodologies: Investigating catalyst-free reactions, such as tandem Michael additions or Knoevenagel-hetero-Diels-Alder reactions, could provide more environmentally friendly and efficient pathways. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to be an efficient, selective, and fast technique for preparing other thiocoumarin derivatives and could be adapted for the target molecule. nih.govmdpi.com

Flow Chemistry: Transitioning from batch to continuous flow synthesis could offer better control over reaction parameters, improve safety, and facilitate scalability.

| Synthetic Approach | Potential Advantages | Key Challenges | Relevant Research Area |

|---|---|---|---|

| Organocatalysis | Avoids toxic metal catalysts, often milder conditions. | Catalyst loading and turnover, substrate scope. | Green Chemistry |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. nih.govmdpi.com | Scalability, potential for localized overheating. | Process Chemistry |

| Photocatalysis | Mild reaction conditions, unique reactivity pathways. | Quantum yield, catalyst stability, light penetration. | Organic Photochemistry |

| Flow Chemistry | Precise control, enhanced safety, easy scale-up. | Initial setup cost, potential for clogging. | Chemical Engineering |

In-depth Mechanistic Studies of Reaction Pathways and Excited State Processes

The photophysical properties of 1-Thiocoumarin, 4-dipropylamino-3-nitro- are largely unexplored but are predicted to be significant due to its electronic structure. The substitution of sulfur for oxygen in the coumarin (B35378) core, combined with the push-pull substituents, likely results in red-shifted absorption and emission compared to its oxygen-containing coumarin analogue. nih.gov A thorough understanding of its behavior upon photoexcitation is crucial for its application in light-responsive technologies.

Future mechanistic studies should focus on:

Photophysical Characterization: Comprehensive analysis using steady-state and time-resolved spectroscopy to determine key parameters such as absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes.

Excited-State Dynamics: Employing ultrafast transient absorption spectroscopy to map the deactivation pathways of the excited state, including intersystem crossing to triplet states and internal conversion.

Solvatochromism: Investigating the effect of solvent polarity on the photophysical properties to understand the nature of the excited state and its dipole moment.

Theoretical Calculations: Using quantum chemical calculations to model the electronic structure, predict transition energies, and elucidate the mechanism of photochemical reactions. nih.gov

Rational Design of Thiocoumarin Derivatives for Specific Academic Applications

The core structure of 1-Thiocoumarin, 4-dipropylamino-3-nitro- serves as an excellent scaffold for the rational design of new functional molecules. By systematically modifying its peripheral substituents, its properties can be fine-tuned for a range of academic applications.

Advanced Sensing Platforms: The inherent fluorescence of the thiocoumarin core makes it a candidate for developing chemosensors. mdpi.com The introduction of specific receptor units could lead to selective fluorescent probes for detecting metal ions, anions, or biologically relevant molecules. The sensitivity of its electronic structure to the local environment could also be exploited for creating sensors that respond to changes in polarity or viscosity.

Light-Responsive Materials: Coumarin and thiocoumarin derivatives are known to participate in photoreversible dimerization, a property that can be used to create self-healing materials and covalent adaptable networks (CANs). nih.govresearchgate.net Future work could involve incorporating the 1-Thiocoumarin, 4-dipropylamino-3-nitro- moiety into polymer backbones to develop novel materials that respond to specific wavelengths of light, enabling applications in areas like controlled drug release and reconfigurable plastics. nih.govrsc.org

Advanced Computational Modeling for Property Prediction and Material Design

Computational chemistry offers a powerful toolkit for accelerating the discovery and design of new materials based on the 1-Thiocoumarin, 4-dipropylamino-3-nitro- scaffold. nih.gov Advanced modeling can provide deep insights into structure-property relationships, guiding experimental efforts and reducing the need for extensive trial-and-error synthesis.

Key computational approaches to be explored include:

Density Functional Theory (DFT): To calculate ground and excited-state properties, predict absorption and emission spectra, and investigate reaction mechanisms. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): To build models that correlate structural features with specific properties (e.g., fluorescence, reactivity), enabling the virtual screening of large libraries of potential derivatives. nih.gov

Molecular Dynamics (MD) Simulations: To study the behavior of the thiocoumarin derivative within a larger system, such as a polymer matrix or a biological environment, providing insights into conformational dynamics and intermolecular interactions. nih.gov

| Computational Method | Predicted Property | Potential Application |

|---|---|---|

| DFT/TD-DFT | UV-Vis/Fluorescence Spectra, HOMO-LUMO Gap | Design of new dyes and fluorescent probes |

| QSAR | Correlation of structure with biological activity or material property | Virtual screening of compound libraries |

| Molecular Dynamics | Conformational stability, interaction with solvent/polymers | Design of light-responsive materials |

| Conceptual DFT | Reactivity indices (Fukui functions, electrophilicity) | Predicting sites for chemical modification |

Exploration of New Chemical Transformations of the Nitro and Amino Functionalities

The nitro and amino groups on the thiocoumarin ring are versatile functional handles that open up a vast chemical space for derivatization. mdpi.com Exploring their reactivity is key to creating a diverse library of compounds with novel properties.

Future research should investigate:

Reduction of the Nitro Group: The selective reduction of the nitro group to an amine would yield a 3,4-diaminothiocoumarin derivative. mdpi.comchemmethod.com This new diamino compound could serve as a precursor for synthesizing fused heterocyclic systems or for coordination with metal centers.

Modification of the Amino Group: The dipropylamino group can be modified, or other secondary amines could be introduced to modulate the electronic properties of the molecule. This could involve dealkylation followed by re-alkylation or the use of alternative synthetic precursors.

Nucleophilic Aromatic Substitution: The nitro group can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of other functional groups (e.g., alkoxy, cyano) at the 3-position. mdpi.com

Diazotization and Coupling: The transformation of a primary amino group (if the nitro group is reduced) into a diazonium salt would enable a host of subsequent reactions, including Sandmeyer and Heck couplings, to further functionalize the thiocoumarin core.

Integration with Emerging Technologies in Chemical Research

To remain at the forefront of chemical science, research on 1-Thiocoumarin, 4-dipropylamino-3-nitro- should be integrated with cutting-edge technologies.

High-Throughput Experimentation (HTE): Utilizing automated synthesis and screening platforms to rapidly explore reaction conditions and generate libraries of derivatives for property evaluation.

Machine Learning (ML): Applying machine learning algorithms to analyze large datasets from computational modeling and HTE to predict the properties of new, unsynthesized derivatives and to suggest optimal synthetic routes.

Nanomaterials Integration: Incorporating the thiocoumarin derivative into nanomaterials such as nanoparticles, nanotubes, or quantum dots to create hybrid materials with enhanced optical or electronic properties for applications in sensing, imaging, and electronics. nih.gov

Advanced Spectroscopy: Using sophisticated techniques like single-molecule spectroscopy or femtosecond stimulated Raman spectroscopy to gain unprecedented insight into the molecule's fundamental photophysical processes.

By pursuing these future directions, the scientific community can unlock the full potential of 1-Thiocoumarin, 4-dipropylamino-3-nitro- and its derivatives, paving the way for new discoveries and innovations in chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the key considerations when designing synthesis protocols for 1-Thiocoumarin, 4-dipropylamino-3-nitro-?

- Methodological Answer : Synthesis should prioritize controlling nitro-group reactivity and thiocoumarin backbone stability. For example, refluxing with nucleophiles (e.g., amines) in a 1:1:2 molar ratio (substrate:nucleophile:base) under inert conditions is common, as seen in analogous thiocoumarin derivatives . Triethylamine is often used as a base to deprotonate intermediates. Characterization via NMR (to confirm substitution patterns) and HPLC (for purity >95%) is critical. Document reaction parameters (temperature, solvent, time) rigorously to ensure reproducibility .

Q. How should researchers characterize the photophysical properties of 1-Thiocoumarin, 4-dipropylamino-3-nitro-?

- Methodological Answer : UV-Vis spectroscopy (200–600 nm range) and fluorescence spectrometry are standard. Solvent polarity impacts absorption/emission maxima; thus, test in solvents like DMSO, ethanol, and aqueous buffers. Compare results to structurally similar compounds (e.g., 4-amino-3-nitro-1-thiocoumarins) to identify electronic effects of the dipropylamino group . Include molar extinction coefficients and quantum yields in reporting.

Advanced Research Questions

Q. How can computational modeling assist in predicting the biological activity of 1-Thiocoumarin, 4-dipropylamino-3-nitro-?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, which correlate with reactivity and binding affinity. Molecular docking against targets like GABA receptors (relevant for anticonvulsant activity) can identify binding modes. Validate predictions with in vitro assays (e.g., seizure models in rodents) and compare to existing SAR data for nitro-thiocoumarins .

Q. How can researchers resolve contradictions in reported biological activity data for nitro-substituted thiocoumarins?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study designs. For example, discrepancies in anticonvulsant efficacy may arise from differences in animal models (e.g., maximal electroshock vs. pentylenetetrazole tests). Conduct meta-analyses to isolate variables like dosage, administration route, and metabolic stability . Cross-reference with structural analogs (e.g., 4-GABA-3-nitrocoumarins) to clarify substituent effects .

Q. What strategies optimize selectivity in derivatizing the 4-dipropylamino group of 1-Thiocoumarin, 4-dipropylamino-3-nitro-?

- Methodological Answer : Use steric and electronic tuning. For instance, bulky electrophiles may favor substitution at the nitro group over the dipropylamino site. Monitor reaction progress via TLC or LC-MS to detect intermediates. If side products form, adjust solvent polarity (e.g., switch from DMF to acetonitrile) or temperature. Precedent from 4-heteroarylamino-3-nitrocoumarin syntheses suggests refluxing in aprotic solvents enhances selectivity .

Methodological Notes

- Stability Assessment : Conduct accelerated stability studies (40°C/75% RH for 6 months) to evaluate degradation pathways. Nitro groups are prone to photoreduction; store samples in amber vials at –20°C .

- Data Contradiction Analysis : Use the PICO framework (Population: compound variant; Intervention: synthetic/assay conditions; Comparison: control analogs; Outcome: activity metrics) to isolate confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.